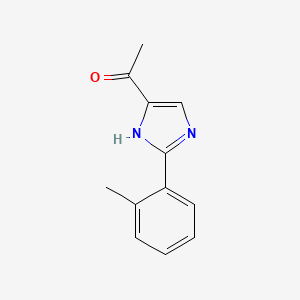
1-(2-(o-Tolyl)-1H-imidazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(o-Tolyl)-1H-imidazol-5-yl)ethanone is an organic compound that belongs to the class of imidazole derivatives It is characterized by the presence of an imidazole ring substituted with an o-tolyl group and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(o-Tolyl)-1H-imidazol-5-yl)ethanone typically involves the reaction of o-tolyl imidazole with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The purification process may involve crystallization or distillation techniques to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(o-Tolyl)-1H-imidazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ethanone group to an alcohol.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-(o-Tolyl)-1H-imidazol-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. The ethanone moiety can also participate in nucleophilic addition reactions, further contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
1-(2-Phenyl-1H-imidazol-5-yl)ethanone: A structurally similar compound with a phenyl group instead of an o-tolyl group.
1-(2-(p-Tolyl)-1H-imidazol-5-yl)ethanone: An isomer with a p-tolyl group instead of an o-tolyl group.
Uniqueness
1-(2-(o-Tolyl)-1H-imidazol-5-yl)ethanone is unique due to the presence of the o-tolyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
1-[2-(2-methylphenyl)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C12H12N2O/c1-8-5-3-4-6-10(8)12-13-7-11(14-12)9(2)15/h3-7H,1-2H3,(H,13,14) |
Clave InChI |
DDXBIFSUKJCUHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NC=C(N2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















